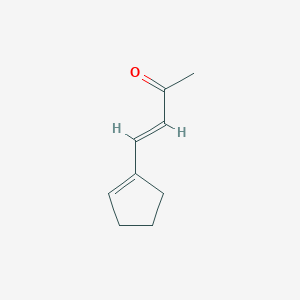

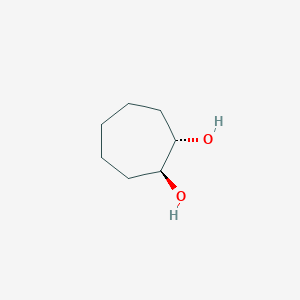

(S,S)-(+)-1,2-Cycloheptanediol

Overview

Description

(S,S)-(+)-1,2-Cycloheptanediol is a chiral building block that has gained significant attention in the field of organic synthesis due to its unique structural features. It is a colorless liquid with a molecular weight of 146.23 g/mol and a boiling point of 235 °C. This compound has been widely used in the synthesis of various biologically active molecules, including pharmaceuticals, agrochemicals, and natural products.

Scientific Research Applications

Catalysis and Synthesis : The cis-1,2-cyclohexanediol ligand is utilized to promote the mild and efficient stereo- and regiospecific synthesis of biologically important vinyl sulfides, yielding results between 75-98% (Kabir et al., 2010). This is significant for the synthesis of natural products, particularly those containing cycloheptane subunits, where (4+3) cycloaddition strategies are widely applied (Yin, He, & Chiu, 2018).

Chemical Reactions and Processes : The H-ZSM-5 zeolite has been shown to be a suitable catalyst for the hydrolysis of cyclohexene oxide, enabling an 88.6% yield of 1,2-cyclohexanediol with a 96.2% conversion of cyclohexene oxide under mild conditions (Lei et al., 2016).

Materials Science : Chiral 1,2-cycloalkanediols are used as chiral templates in the cyclocopolymerization of bis(4-vinylbenzoate)s with styrene, enhancing chirality induction efficiency (Kakuchi et al., 2001).

Environmental and Green Chemistry : A method that enables the conversion of cyclohexene to trans-1,2-cyclohexanediol without using organic solvents achieves conversions up to 97.9% (Rosatella, Afonso, & Branco, 2011).

Molecular Recognition : Resorsinol-dodecanal cyclotetramer 1 forms hydrogen-bonded complexes with cyclohexanediols and their open-chain analogues, with a preference for cyclic diols, demonstrating the importance of molecular recognition in chemistry (Kikuchi et al., 1991).

properties

IUPAC Name |

(1S,2S)-cycloheptane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c8-6-4-2-1-3-5-7(6)9/h6-9H,1-5H2/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCYPPXGEIQTVPI-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(CC1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](CC1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S,S)-(+)-1,2-Cycloheptanediol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

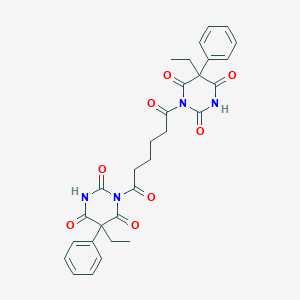

![Chromium(3+);[6-(diethylamino)-9-[2-(2-hydroxyethoxycarbonyl)phenyl]xanthen-3-ylidene]-diethylazanium;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate](/img/structure/B34890.png)

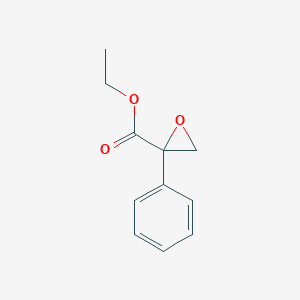

![methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate](/img/structure/B34897.png)

![Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B34905.png)